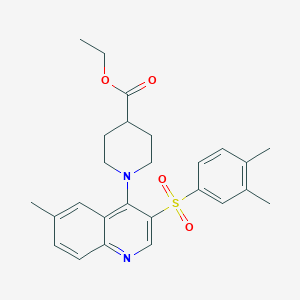

Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)-6-methylquinolin-4-yl)piperidine-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)-6-methylquinolin-4-yl)piperidine-4-carboxylate” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceutical drugs . The compound also contains a sulfonyl group, which is a functional group that is often found in organosulfur compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, piperazine derivatives, which are structurally similar to piperidine, can be synthesized through various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents used. For instance, the piperidine ring could undergo reactions typical for secondary amines, such as alkylation, acylation, and N-oxidation .

科学的研究の応用

Synthesis Methodologies and Chemical Reactions

Researchers have developed efficient methods for synthesizing polyhydroquinoline derivatives, showcasing the versatility of related compounds in chemical synthesis. For instance, Khaligh et al. (2014) utilized 3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst for the one-pot synthesis of unsymmetrical polyhydroquinoline derivatives, highlighting the clean, simple, and high-yield production of these compounds Khaligh et al., 2014. Similarly, Khaligh (2014) also demonstrated the use of 1,1′-Butylenebispyridinium hydrogen sulfate for synthesizing ethyl-4-aryl/heteryl-hexahydro-trimehtyl-5-oxoquinoline-3-carboxylates, emphasizing the method's high yield and the recyclability of the catalyst Khaligh, 2014.

Potential Biological Activities

Several studies have focused on the biological activities of compounds synthesized using similar methodologies. For example, research on new N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives explored their potential as inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting these compounds' application in addressing diseases related to enzyme dysfunction Khalid, Rehman, & Abbasi, 2014. Additionally, the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and their evaluation as promising anticancer agents highlight the ongoing search for new therapeutic molecules Rehman et al., 2018.

Exploration of New Derivatives

The development and characterization of new derivatives continue to be a significant area of research, with studies focusing on antimicrobial activities and the synthesis of compounds with potential applications in material science. For instance, Desai, Shihora, & Moradia (2007) investigated new quinazolines as potential antimicrobial agents, contributing to the ongoing effort to combat microbial resistance Desai, Shihora, & Moradia, 2007.

特性

IUPAC Name |

ethyl 1-[3-(3,4-dimethylphenyl)sulfonyl-6-methylquinolin-4-yl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O4S/c1-5-32-26(29)20-10-12-28(13-11-20)25-22-14-17(2)6-9-23(22)27-16-24(25)33(30,31)21-8-7-18(3)19(4)15-21/h6-9,14-16,20H,5,10-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHNDJTUSLIZHKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC(=C(C=C4)C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)-6-methylquinolin-4-yl)piperidine-4-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}-3-[(1Z)-(methoxyimino)methyl]urea](/img/structure/B2974851.png)

![Tert-butyl 2-(6-bromopyridine-3-carbonyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2974854.png)

![2,2-dimethyl-N-[2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B2974856.png)

![Ethyl 2-(1-(methylsulfonyl)piperidine-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2974857.png)

![1-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-3-hydroxypyrrolidine-3-carboxylic acid](/img/structure/B2974864.png)

![6-Chloro-5-fluoro-2'-methylspiro[1H-3,1-benzoxazine-4,5'-piperidine]-2-one;hydrochloride](/img/structure/B2974873.png)